![molecular formula C20H19ClN4O3S B2501482 N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide CAS No. 1286727-93-2](/img/structure/B2501482.png)
N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide
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Description
N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3S and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The results indicate that the compounds are non-toxic to human cells .
Insecticidal Activity
The compound exhibits moderate insecticidal activity against Mythimna separate at 200 mg/L . Some of them exhibited good insecticidal activity at a concentration of 50 mg/L .
Fungicidal Activity
Interestingly, most compounds exhibited unexpectedly fungicidal activity against five funguses at a concentration of 50 mg/L .
Catalytic Protodeboronation
The compound has been used in catalytic protodeboronation of pinacol boronic esters .
NMR Studies
The compound has been used in 1H NMR studies . The NMR of compounds showed singlets in the range 9.5 to 11 ppm due to amide proton and another singlet of triazole nucleus was observed between 8.5 to 9 ppm .
Commercial Availability
The compound is commercially available and can be purchased for research purposes.
properties
IUPAC Name |
N-[4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-13-4-5-14(21)11-16(13)24-6-8-25(9-7-24)19(27)15-12-28-20(22-15)23-18(26)17-3-2-10-29-17/h2-5,10-12H,6-9H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHGRWMBDHWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-2-carboxamide |
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